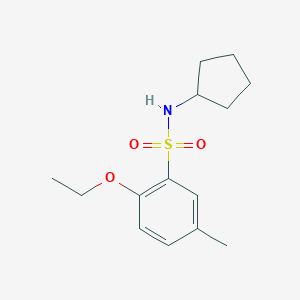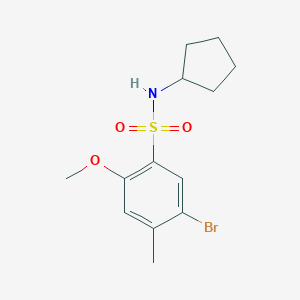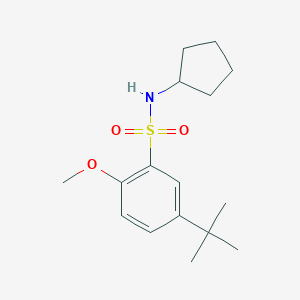
3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethoxy-4-fluoro-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as EFMPB and belongs to the class of sulfonamide compounds. EFMPB has been the subject of several research studies due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
EFMPB has been used in several scientific research studies due to its potential applications in various fields. One of the primary applications of EFMPB is in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for the treatment of various diseases. EFMPB has been found to exhibit inhibitory activity against certain enzymes that are involved in the pathogenesis of diseases such as cancer and inflammation.
Mecanismo De Acción
EFMPB exerts its pharmacological effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinase. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body, while matrix metalloproteinase is an enzyme that is involved in the degradation of extracellular matrix proteins. Inhibition of these enzymes by EFMPB results in a decrease in their activity, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects
EFMPB has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that EFMPB exhibits inhibitory activity against carbonic anhydrase and matrix metalloproteinase. In vivo studies have shown that EFMPB exhibits antitumor activity and anti-inflammatory activity. EFMPB has also been found to exhibit cardioprotective effects in animal models of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFMPB has several advantages as a research tool. It is relatively easy to synthesize and is commercially available. EFMPB has also been found to exhibit a high degree of selectivity towards certain enzymes, making it a valuable tool for studying their biological functions. However, EFMPB also has some limitations. It has been found to exhibit low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. EFMPB has also been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for the study of EFMPB. One potential direction is the development of EFMPB derivatives with improved solubility and selectivity towards specific enzymes. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of EFMPB in vivo. This could provide valuable information for the development of EFMPB as a therapeutic agent. Additionally, EFMPB could be studied for its potential applications in other fields such as materials science and catalysis.
Métodos De Síntesis
The synthesis of EFMPB involves several steps. The first step is the reaction of 3-methyl-2-pyridinamine with 4-fluoro-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields 3-methyl-2-(4-fluoro-3-nitrobenzenesulfonyl)pyridine. The second step involves the reduction of the nitro group to an amino group using a reducing agent such as zinc powder. The final step involves the reaction of the resulting amine with ethyl chloroformate to yield EFMPB.
Propiedades
IUPAC Name |
3-ethoxy-4-fluoro-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S/c1-3-20-13-9-11(6-7-12(13)15)21(18,19)17-14-10(2)5-4-8-16-14/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJJHTJUBDTMII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=N2)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-chloro-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B497843.png)










